molecular formula C22H14BrN5O4S B12050352 5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl (1Z)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate

5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl (1Z)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate

Cat. No.: B12050352
M. Wt: 524.3 g/mol
InChI Key: KTEQXHMHJICXAJ-QLYXXIJNSA-N
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Description

5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl (1Z)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, an oxadiazole ring, and a nitrophenyl group, among other functional groups. Its diverse functional groups make it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl (1Z)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This can be achieved through a bromination reaction using bromine or a brominating agent.

    Formation of the Hydrazonothioate Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, derivatives of this compound could be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl (1Z)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate would depend on its specific application. For instance, if used as an antimicrobial agent, it might target bacterial cell walls or specific enzymes. If used in medicinal chemistry, it could interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl (1Z)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate
  • 5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl (1Z)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate

Uniqueness

The presence of the bromophenyl group in 5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl (1Z)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate makes it unique compared to its chlorophenyl or methylphenyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H14BrN5O4S

Molecular Weight

524.3 g/mol

IUPAC Name

[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl] (1Z)-N-(4-nitroanilino)-2-oxo-2-phenylethanimidothioate

InChI

InChI=1S/C22H14BrN5O4S/c23-16-8-6-15(7-9-16)20-25-27-22(32-20)33-21(19(29)14-4-2-1-3-5-14)26-24-17-10-12-18(13-11-17)28(30)31/h1-13,24H/b26-21-

InChI Key

KTEQXHMHJICXAJ-QLYXXIJNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/SC3=NN=C(O3)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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